

The Occurrence of Rhodinose in Antibiotics: A Technical Guide

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Compound of Interest

Compound Name: Rhodinose

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Introduction

The structural diversity of natural products continues to be a vital source of inspiration for the development of new therapeutic agents. Among the vast array of molecular modifications observed in these compounds, glycosylation plays a pivotal role in modulating their biological activity, solubility, and pharmacokinetic properties. **Rhodinose**, a 2,3,6-trideoxy-L-threo-hexose, is a deoxysugar moiety found in a select group of antibiotics, primarily belonging to the angucycline class. Its presence within the oligosaccharide chains of these molecules is often crucial for their potent anticancer and antibacterial activities. This technical guide provides an in-depth overview of the natural occurrence of **rhodinose** in antibiotics, focusing on their producing organisms, biosynthesis, and the experimental methodologies used for their study.

Antibiotics Containing Rhodinose

L-Rhodinose is a characteristic structural feature of several angucycline antibiotics produced by soil-dwelling bacteria of the genus *Streptomyces*. The most prominent examples include the landomycins and urdamycins.

Landomycins

The landomycins are a family of angucycline antibiotics known for their potent cytotoxic activity against various cancer cell lines. Landomycin A, the most studied member of this family,

possesses a long hexasaccharide chain attached to the aglycone, which contains two L-**rhodnose** units.^[1] The producing organism for landomycin A is *Streptomyces cyanogenus* S136. Other landomycins, such as landomycins B, C, and D, are congeners that differ in the length and composition of their sugar chains, some of which also incorporate L-**rhodnose**.^[1]

Urdamycins

Urdamycins are another group of angucycline antibiotics that feature **rhodnose** in their structures. For instance, urdamycin D contains a trisaccharide chain composed of two D-olivoses and one L-**rhodnose**.

Quantitative Data

The following tables summarize key quantitative data related to **rhodnose**-containing antibiotics, focusing on production yields and spectroscopic data for the identification of L-**rhodnose**.

Table 1: Production of Landomycin A from *Streptomyces cyanogenus* S136

Fermentation Parameter	Value	Reference
Producing Strain	<i>Streptomyces cyanogenus</i> S136	^[2]
Fermentation Time	2 days	^[3]
Optimized Yield	390–430 mg/L	^[2]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for L-**Rhodnose** in Landomycin P and Q (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)

Position	Landomycin P (δC , δH , J in Hz)	Landomycin Q (δC , δH , J in Hz)	Reference
1	97.8, 4.94 (br s)	97.8, 4.94 (br s)	[3]
2a	25.7, 1.56 (m)	25.7, 1.56 (m)	[3]
2e	25.7, 2.02 (m)	25.7, 2.00 (m)	[3]
3a	24.3, 1.66 (m)	24.3, 1.67 (m)	[3]
3e	24.3, 2.02 (m)	24.3, 2.00 (m)	[3]
4	67.3, 3.63 (br s)	67.3, 3.63 (br s)	[3]
5	68.0, 4.13 (q, 6.4)	68.0, 4.13 (q, 6.7)	[3]
6	17.2, 1.21 (d, 6.6)	17.2, 1.21 (d, 6.6)	[3]

Biosynthesis of L-Rhodinose and its Incorporation into Antibiotics

The biosynthesis of L-**rhodinose** proceeds via a conserved enzymatic pathway that is also responsible for the formation of the more common deoxysugar, L-rhamnose. This pathway starts from glucose-1-phosphate and involves the formation of a key intermediate, dTDP-D-glucose.

The dTDP-L-Rhodinose Biosynthetic Pathway

The biosynthesis of dTDP-L-**rhodinose** is a four-step enzymatic process:

- Glucose-1-phosphate thymidyltransferase (RmlA): This enzyme catalyzes the reaction of glucose-1-phosphate with dTTP to form dTDP-D-glucose.
- dTDP-D-glucose 4,6-dehydratase (RmlB): RmlB converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.
- dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): This enzyme catalyzes the epimerization at C-3 and C-5 of the glucose moiety to yield dTDP-4-keto-L-rhamnose.

- dTDP-4-keto-L-rhamnose reductase (RmlD): The final step involves the reduction of the keto group at C-4 by RmlD to produce dTDP-L-**rhodnose**.

Biosynthesis of dTDP-L-**Rhodnose**.

Glycosyltransferases in Landomycin Biosynthesis

The attachment of sugar moieties, including L-**rhodnose**, to the angucycline aglycone is catalyzed by a series of glycosyltransferases (GTs). In the landomycin A biosynthetic gene cluster of *S. cyanogenus* S136, four glycosyltransferase genes, lanGT1, lanGT2, lanGT3, and lanGT4, have been identified. Gene inactivation and heterologous expression studies have indicated that LanGT4 is the L-rhodinosyltransferase responsible for incorporating **rhodnose** into the growing oligosaccharide chain.[4] LanGT2 is responsible for the initial glycosylation step, attaching the first D-olivose moiety to the aglycone.[1]

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